Home > Products > Screening Compounds P107743 > Atenolol hydrochloride
Atenolol hydrochloride - 51706-40-2

Atenolol hydrochloride

Catalog Number: EVT-260357
CAS Number: 51706-40-2
Molecular Formula: C14H23ClN2O3
Molecular Weight: 302.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Atenolol Hydrochloride is a selective ß1 receptor antagonist.
Source and Classification

Atenolol hydrochloride is derived from the amino acid tyrosine and belongs to the class of medications known as beta-blockers. It selectively inhibits beta-1 adrenergic receptors, which are predominantly found in the heart. The compound is classified under the International Nonproprietary Names (INN) system as "atenolol" and is marketed under various brand names, including Tenormin.

Synthesis Analysis

The synthesis of atenolol hydrochloride involves several steps, primarily starting from 3-(4-acetamido) phenoxy-1,2-epoxypropane and isopropylamine. One notable method utilizes carbonic ether gemini surfactants as catalysts to enhance reaction efficiency and yield. The process can be summarized as follows:

  1. Initial Reaction: A mixture of 3-(4-acetamido) phenoxy-1,2-epoxypropane and isopropylamine is prepared in a reaction vessel.
  2. Catalysis: Carbonic ether gemini surfactants are added to facilitate the amination reaction.
  3. Temperature Control: The reaction is maintained at approximately 60°C for optimal conversion.
  4. Product Isolation: Following completion, the product is isolated through standard extraction techniques.

The yield of atenolol can exceed 90% with high purity levels when optimized conditions are employed .

Molecular Structure Analysis

Atenolol hydrochloride has a molecular formula of C14H22N2O3S and a molecular weight of 266.40 g/mol. The structure consists of a phenolic ring attached to an acetamido group and an isopropylamine moiety. Key features include:

  • Functional Groups: The presence of an amine group (-NH) and hydroxyl group (-OH) contributes to its pharmacological activity.
  • 3D Conformation: The spatial arrangement allows for selective binding to beta-1 adrenergic receptors, which is crucial for its therapeutic effects.

The compound exhibits a melting point range between 174°C to 176°C, indicating its crystalline nature .

Chemical Reactions Analysis

Atenolol hydrochloride participates in various chemical reactions that can modify its structure or influence its pharmacokinetics:

  1. Hydrolysis: Atenolol can undergo hydrolysis under acidic or basic conditions, leading to the formation of degradation products.
  2. Prodrug Formation: Research has explored synthesizing atenolol prodrugs that enhance bioavailability through controlled release mechanisms .

These reactions are critical for understanding the stability and efficacy of atenolol in pharmaceutical formulations.

Mechanism of Action

Atenolol functions primarily by blocking beta-1 adrenergic receptors in the heart, leading to several physiological effects:

  • Reduced Heart Rate: By inhibiting catecholamine action, atenolol decreases heart rate and myocardial contractility.
  • Lower Blood Pressure: The compound reduces cardiac output and renin secretion from the kidneys, contributing to lower blood pressure levels.

This mechanism makes atenolol effective for treating hypertension and preventing angina attacks .

Physical and Chemical Properties Analysis

Atenolol hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: It appears as a white crystalline powder.
  • Solubility: Atenolol is soluble in water (approximately 1 g in 10 mL), with varying solubility in organic solvents such as methanol.
  • Stability: The compound is stable under normal conditions but may degrade under extreme pH or temperature variations .

These properties are essential for formulating effective dosage forms.

Applications

Atenolol hydrochloride has a wide range of applications in clinical settings:

  1. Hypertension Management: It is commonly prescribed for controlling high blood pressure.
  2. Angina Pectoris Treatment: Atenolol alleviates chest pain associated with angina by reducing myocardial oxygen demand.
  3. Arrhythmia Control: It helps manage certain types of irregular heartbeats.
  4. Migraine Prevention: Atenolol has been shown to reduce the frequency of migraine attacks .

In addition to these clinical uses, atenolol is also utilized in research settings for developing drug delivery systems and studying beta-receptor interactions.

Introduction to Atenolol Hydrochloride in Pharmacological Context

Historical Development and Clinical Adoption of β₁-Selective Adrenergic Antagonists

The journey of β-adrenergic antagonists began with Sir James Black's pioneering work in 1958, which yielded propranolol—the first non-selective beta-blocker. Black received the 1988 Nobel Prize for this transformative contribution to cardiovascular medicine. The quest for receptor selectivity led to atenolol's 1969 patent (ICI-66082) and subsequent FDA approval in 1975. Its design specifically targeted β₁-receptors predominant in cardiac tissue, minimizing the bronchoconstrictive effects associated with β₂-receptor blockade in pulmonary tissue [1] [3].

Early clinical trials demonstrated atenolol's superiority in reducing exercise-induced tachycardia compared to non-selective agents, with a 26-fold higher affinity for human β₁-receptors (Ki = 170–1,500 nM) versus β₂-receptors (Ki = 8,140–9,550 nM). This selectivity translated to reduced respiratory complications in asthmatic patients—confirmed by a Cochrane review showing 23% fewer bronchospasm incidents than propranolol [1] [3]. The International Multicentre Trial (1982) cemented atenolol's mortality reduction benefit in acute myocardial infarction (MI), driving rapid clinical adoption. By 1981, atenolol (marketed as Tenormin®) became one of the world's most prescribed antihypertensives, with global prescriptions exceeding 10 million annually by 2022 [3] [6].

Table 1: Evolution of Selectivity in Beta-Blockers

CompoundYear IntroducedReceptor Selectivity (β₁:β₂ Ratio)Key Advancement
Propranolol19651:1 (Non-selective)First clinical beta-blocker
Practolol197015:1First cardioselective agent (withdrawn for toxicity)
Atenolol197526:1Optimized selectivity and safety
Metoprolol197820:1Moderate selectivity with CNS penetration

Structural and Functional Significance of the Hydrochloride Salt Formulation

The hydrochloride salt formulation (C₁₄H₂₂N₂O₃·HCl) is chemically distinct from atenolol free base, conferring critical pharmaceutical advantages. Crystallographic analysis reveals a monoclinic P2₁ space group with hydrogen-bonded networks stabilizing the protonated secondary amine (–NH₂⁺–Cl⁻). This ionic configuration enhances aqueous solubility (300 mg/mL vs. 13.4 mg/mL for free base), facilitating rapid dissolution and bioavailability following oral administration [2] [3].

The significance of chirality in atenolol hydrochloride cannot be overstated. While administered racemically, the S-(-)-enantiomer exhibits 20-fold greater β₁-affinity than its R-(+)-counterpart. Recent X-ray crystallography of resolved R-(+)-atenolol hydrochloride (isolated via ionic liquid crystallization with D-(+)-malic acid) confirmed distinct binding conformations versus the S-form. Though initially considered inactive, emerging evidence suggests R-(+)-atenolol may interact with phospholipase A₂ and lactoferrin, potentially influencing immunomodulatory pathways [2].

Metabolically, the hydrochloride form enhances stability. Unlike lipophilic beta-blockers metabolized by hepatic CYP450 systems, atenolol hydrochloride undergoes <5% hepatic transformation. Its primary metabolites include hydroxyatenolol (5–8% of renal excretion) and atenolol glucuronide (2%). This metabolic inertia prevents clinically significant drug interactions with CYP inhibitors like cimetidine—a critical advantage over metoprolol and propranolol [1] [3] [4].

Table 2: Physicochemical and Metabolic Properties of Atenolol Hydrochloride

PropertyValue/CharacteristicFunctional Implication
Solubility300 mg/mL (water)Enhanced oral bioavailability
Protein Binding6–16%Low binding favors renal clearance
Metabolism<5% hepatic conversionMinimal CYP450 interactions
Primary EliminationRenal (85–100% IV; 40–50% oral)Dosage adjustment in renal impairment
ChiralityRacemic mixture (S-(-) active)S-enantiomer responsible for β₁-blockade
Crystal SystemMonoclinic P2₁Stabilizes shelf life >24 months

Role in Cardiovascular Therapeutics: From Discovery to Global Market Dominance

Atenolol hydrochloride's therapeutic impact spans hypertension, angina, and MI management. Its mechanism reduces cardiac output and renin-angiotensin-aldosterone system (RAAS) activity, lowering systolic/diastolic pressure by 15–20% in hypertensive patients. For angina, it decreases myocardial oxygen demand by lowering heart rate and contractility. Post-MI mortality reduction (demonstrated in the ISIS-1 trial) stems from anti-arrhythmic effects and reduced cardiac remodeling [1] [4].

Economically, atenolol hydrochloride exemplifies successful drug commercialization. The global market reached $12.23 billion in 2024, projected to grow at 5.5% CAGR to $24.53 billion by 2037. This expansion is driven by:

  • Hypertension Pandemic: WHO reports 1.28 billion hypertensive patients globally, with 60% projected growth by 2025
  • Aging Populations: 1.4 billion adults ≥60 years by 2030—demographically correlated with CVD prevalence
  • Formulation Innovations: Extended-release versions improving compliance
  • Strategic Genericization: Post-patent market capture by firms like Intas and Zydus [5] [6]

Regionally, North America dominates (40% market share), fueled by 116 million hypertensive Americans (CDC data). Asia-Pacific follows (28% share) with 600 million CVD patients—particularly in India and China where sedentary lifestyles increase hypertension incidence by 7% annually. Europe maintains 17% share through efficient healthcare delivery systems [6].

Table 3: Global Market Dynamics of Atenolol Hydrochloride (2025–2037 Projections)

Region2025 Market Value (USD Billion)2037 Projection (USD Billion)Growth Drivers
North America5.339.81High CVD prevalence; advanced healthcare access
Asia-Pacific3.736.87Aging population; rising hypertension incidence
Europe2.274.17Efficient healthcare systems; CVD mortality awareness
Latin America1.202.21Increasing diagnostic capabilities
MENA0.801.47Improving pharmaceutical infrastructure

Pharmaceutical partnerships have accelerated accessibility. AstraZeneca's licensing of Tenormin® to generics manufacturers enabled 70% cost reduction since 2000. Recent milestones include Unichem Laboratories' 2025 FDA approval for atenolol-chlorthalidone fixed-dose combinations—addressing the WHO's emphasis on combination therapies for hypertensive control [5] [6].

Properties

CAS Number

51706-40-2

Product Name

Atenolol hydrochloride

IUPAC Name

2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide;hydrochloride

Molecular Formula

C14H23ClN2O3

Molecular Weight

302.8 g/mol

InChI

InChI=1S/C14H22N2O3.ClH/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18;/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18);1H

InChI Key

FFDDLJYKJQGSPW-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O.Cl

Solubility

Soluble in DMSO

Synonyms

Atenolol Hydrochloride

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.